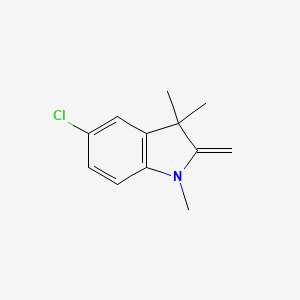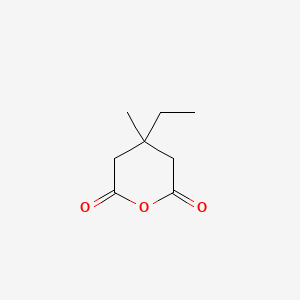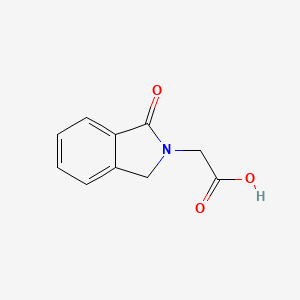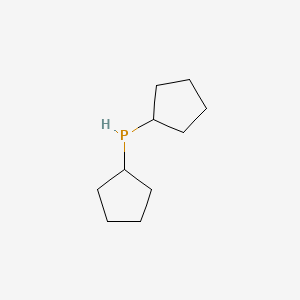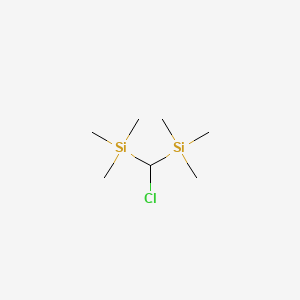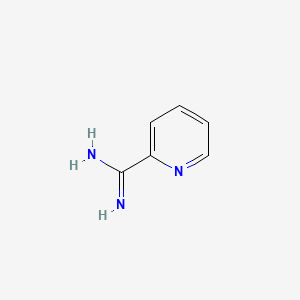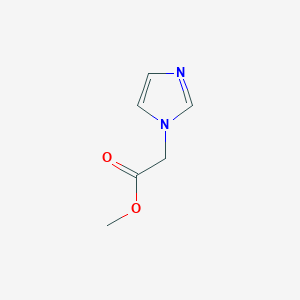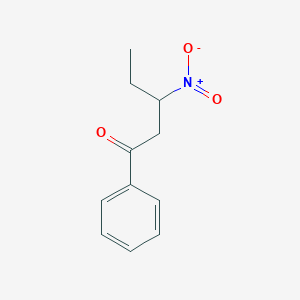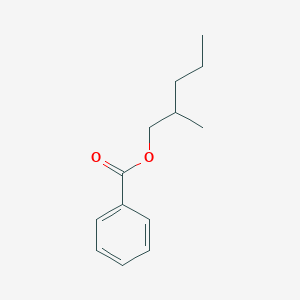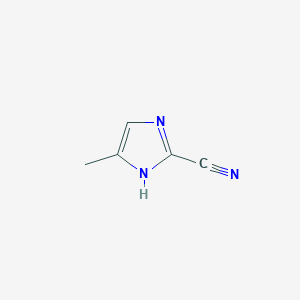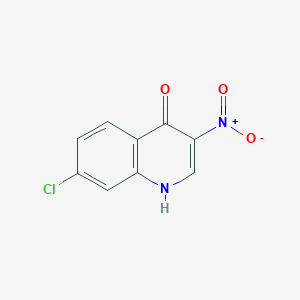
7-Chloro-4-hydroxy-3-nitroquinoline
Vue d'ensemble
Description
7-Chloro-4-hydroxy-3-nitroquinoline is a compound useful in organic synthesis . It is an antitumor drug and is used for research and development purposes .
Synthesis Analysis
7-Chloro-4-hydroxyquinoline is formed by the reaction of 4,7-dichloroquinoline with glacial acetic acid in anhydrous medium . There are also other synthesis protocols reported in the literature for the construction of this compound .Molecular Structure Analysis
The molecular formula of 7-Chloro-4-hydroxy-3-nitroquinoline is C9H5ClN2O3 . Its molecular weight is 224.6 .Chemical Reactions Analysis
7-Chloro-4-hydroxyquinoline undergoes various chemical reactions. For instance, it enters into a multicomponent asymmetric dearomatic addition reaction with enones . It also undergoes nucleophilic and electrophilic substitution reactions .Applications De Recherche Scientifique
Cytotoxic Activities
7-Chloro-4-hydroxy-3-nitroquinoline and its derivatives have been explored for their cytotoxic activities against various cancer cell lines. For instance, compounds structurally related to 7-Chloro-4-hydroxy-3-nitroquinoline demonstrated significant inhibition of MCF-7 breast cancer cell viability, inducing apoptosis through both intrinsic and extrinsic pathways. These findings suggest potential therapeutic applications in cancer treatment due to their ability to trigger cell death in cancer cells without significant toxicity towards normal cells or causing adverse effects in animal models (Zahedifard et al., 2015).
Antibacterial Properties
The antibacterial properties of 7-Chloro-4-hydroxy-3-nitroquinoline derivatives have also been investigated. Research on new 8-nitrofluoroquinolone models, which incorporate the 7-chloro moiety, revealed interesting antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives with substituents such as p-toluidine, p-chloroaniline, and aniline exhibited good activity against Staphylococcus aureus, highlighting the potential of these compounds in developing new antibacterial agents (Al-Hiari et al., 2007).
Fluorescence Properties
Derivatives of 7-Chloro-4-hydroxy-3-nitroquinoline have been synthesized and characterized for their fluorescence properties, with implications for their use in bioimaging and diagnostic applications. The study of the fluorescence behavior of these compounds can provide valuable insights into their interactions with biological systems and their potential as fluorescent probes (Mirsadeghi et al., 2022).
Reductive Activation for Prodrug Systems
Research into the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives, which include the 7-chloro moiety, as potential prodrug systems has shown that these compounds can undergo bioreductive activation. This process makes them candidates for use in targeted drug delivery systems, where the drug is activated only in the desired location within the body, reducing the potential for side effects (Couch et al., 2008).
Safety And Hazards
Orientations Futures
Quinoline motifs, which 7-Chloro-4-hydroxy-3-nitroquinoline is a part of, have versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the future directions of this compound could be in the development of more sustainable chemical processes and the synthesis of new compounds with wide-ranging pharmacological activities .
Propriétés
IUPAC Name |
7-chloro-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVZBMGSTIUGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276931 | |
| Record name | 7-Chloro-4-hydroxy-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydroxy-3-nitroquinoline | |
CAS RN |
5350-50-5 | |
| Record name | 5350-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5350-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-4-hydroxy-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



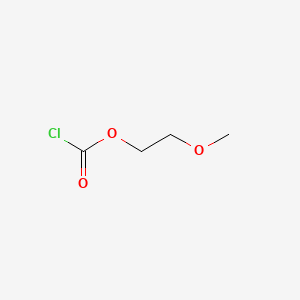
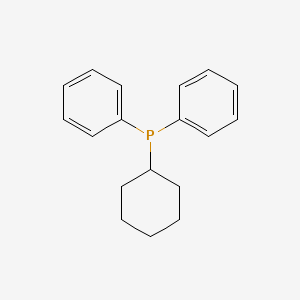
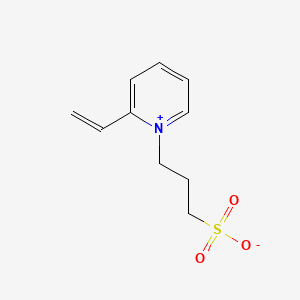
![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)
